N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a complex polycyclic framework. Its structure features:
- A 4-benzylpiperidine-1-carbonyl group linked to the phenyl ring, which may enhance lipophilicity and receptor-binding affinity.
- A 3,4,5-trimethoxybenzamide moiety, a common pharmacophore in kinase inhibitors and anti-inflammatory agents.
The compound’s synthesis likely involves multi-step coupling reactions, as seen in analogous piperidine-carboxamide derivatives (e.g., describes a similar synthesis route for a benzodiazol-containing compound with 56% yield) . Structural confirmation would employ techniques like NMR (as in ) and X-ray crystallography using programs such as SHELXL .
Properties
IUPAC Name |
N-[5-(4-benzylpiperidine-1-carbonyl)-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O6/c1-48-35-21-30(22-36(49-2)38(35)50-3)39(46)41-32-20-29(40(47)42-16-14-27(15-17-42)18-26-8-5-4-6-9-26)12-13-34(32)43-23-28-19-31(25-43)33-10-7-11-37(45)44(33)24-28/h4-13,20-22,27-28,31H,14-19,23-25H2,1-3H3,(H,41,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDOJMZHQDRION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)N5CC6CC(C5)C7=CC=CC(=O)N7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-benzylpiperidine-1-carbonyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic molecule with potential therapeutic applications. Its structure includes a unique combination of functional groups that may contribute to its biological activity. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzylpiperidine Group : This moiety is known for its influence on neuropharmacological activity.
- Methanopyrido-Diazocin Core : A tricyclic structure that may enhance binding affinity to biological targets.
- Trimethoxybenzamide : This aromatic group is associated with various biological activities.
The molecular formula is , and its molecular weight is approximately 454.55 g/mol.
The biological activity of this compound can be attributed to its interaction with multiple biological pathways:
- Inhibition of Kinases : Similar compounds have shown inhibitory effects on kinases such as PI3Kα and CDK5, which are involved in cell proliferation and survival pathways .
- Neurotransmitter Modulation : The benzylpiperidine component suggests potential interactions with neurotransmitter systems, particularly dopaminergic pathways.
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound:
Table 1: Summary of Biological Activity Findings
Case Study 1: Anti-Cancer Activity
A series of related compounds were synthesized and tested for anti-proliferative effects against human cancer cell lines. The most promising compound exhibited an IC50 value of 0.091 μM against PI3Kα, indicating significant potential for further development in cancer therapy .
Case Study 2: Neuropharmacological Effects
The benzylpiperidine moiety has been linked to modulation of dopaminergic signaling. Compounds with similar structures have demonstrated efficacy in reducing symptoms in animal models for conditions such as schizophrenia and Parkinson's disease. The specific effects of N-(5-(4-benzylpiperidine-1-carbonyl)-...) on these pathways remain to be fully elucidated but warrant investigation due to the structural similarities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s 1,5-methanopyrido-diazocin core distinguishes it from benzodiazol () or imidazo-pyridine () systems.
- The trimethoxybenzamide group parallels bioactive motifs in natural products (e.g., gallic acid derivatives in ) but with enhanced metabolic stability due to methoxy substitutions.
- Compared to triterpenoids (OA/HG), the target lacks polar hydroxyl groups, suggesting divergent solubility and target selectivity .
Mechanistic and Functional Comparisons
Key Findings :
- Structural Similarity and MOA : The target compound’s piperidine and aromatic carbonyl groups suggest kinase or protease inhibition, akin to ’s compound. However, highlights that only ~20% of structurally similar compounds (Tanimoto >0.85) share significant gene expression overlap, emphasizing the role of biological context .
- Natural Product Analogues : While OA and HG share MOA due to scaffold similarity (), the target compound’s synthetic framework may limit direct overlap with natural product mechanisms. Its trimethoxybenzamide group could mimic gallic acid’s anti-inflammatory effects but with improved pharmacokinetics .
- Anti-Fibrotic Potential: notes that structurally diverse anti-fibrotic compounds converge on targets like collagen and TNFα. The target’s 8-oxo group may modulate oxidative stress pathways, a common anti-fibrotic mechanism .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Implications :
- Compared to OA, its reduced hydrogen-bonding capacity may limit engagement with polar targets like TNFα .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
